Methyl 9-(o-propylphenyl)nonanoate

Description

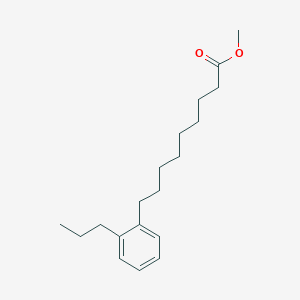

Methyl 9-(o-propylphenyl)nonanoate (C₁₉H₃₀O₂) is a methyl ester characterized by a nonanoic acid backbone substituted with an ortho-propylphenyl group. It has been identified in diverse contexts, including:

- Cultural Heritage Preservation: As a component of polyester mixtures in aged drying oils used for protective coatings on iron artifacts and paints . Its formation is attributed to cyclization during oil prepolymerization .

- Food Chemistry: Detected as a volatile compound in Ecuadorian coffee, contributing to flavor profiles .

- Botanical Sources: Found in spinach roots and flowers, though its biological role remains unclear .

Analytical data from gas chromatography–mass spectrometry (GC-MS) show a retention time (tR) of 33.33 min and a molecular ion peak at m/z 39 (base peak) . Its structure includes a phenyl ring, enhancing UV absorbance properties critical for detection in complex matrices .

Properties

CAS No. |

17670-86-9 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl 9-(2-propylphenyl)nonanoate |

InChI |

InChI=1S/C19H30O2/c1-3-12-17-14-10-11-15-18(17)13-8-6-4-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |

InChI Key |

ZIPVCEPQSQHCSG-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |

Canonical SMILES |

CCCC1=CC=CC=C1CCCCCCCCC(=O)OC |

Synonyms |

9-(o-Propylphenyl)nonanoic acid methyl ester |

Origin of Product |

United States |

Preparation Methods

Cassiaside C is typically extracted from the seeds of Cassia tora. The extraction process involves several steps, including solvent extraction, purification, and isolation . The compound can also be synthesized through chemical reactions involving naphthopyrone derivatives, although detailed synthetic routes and industrial production methods are not widely documented in the literature .

Chemical Reactions Analysis

Cassiaside C undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cassiaside C has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to inhibit the formation of advanced glycation end products, which are implicated in diabetic complications . Additionally, Cassiaside C has been found to suppress the expression of pro-inflammatory cytokines in macrophages, making it a potential candidate for treating chronic inflammatory diseases . Its antioxidant properties also make it useful in various biological and medical applications .

Mechanism of Action

The mechanism of action of Cassiaside C involves the downregulation of glycolysis in macrophages. This is achieved through the inhibition of key enzymes and signaling pathways, including hypoxia-inducible factor 1-alpha, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . By suppressing these pathways, Cassiaside C reduces the production of pro-inflammatory cytokines and enhances oxidative phosphorylation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl Nonanoate (Methyl Pelargonate)

- Formula : C₁₀H₂₀O₂.

- Key Differences : Lacks the aromatic o-propylphenyl group, resulting in a simpler aliphatic structure.

- Applications : Used as a flavoring agent and substrate in yeast-mediated transesterification reactions .

- Metabolism: In wine fermentation, methyl nonanoate is converted to ethyl nonanoate via yeast esterases, enhancing fruity aromas .

7-(o-Pentylphenyl)heptanoic Acid

- Formula : C₁₈H₂₈O₂.

- Key Differences : Shorter carbon chain (C7 vs. C9) and a pentylphenyl substituent.

- Applications: Another cyclization product in aged drying oils, indicating similar degradation pathways but differing in chain length and substituent size .

Methyl Stearate

- Formula : C₁₉H₃₈O₂.

- Key Differences : Fully saturated C18 chain without aromatic groups.

- Properties : Higher melting point due to saturation; commonly used in lubricants and cosmetics .

α-Eleostearic Acid Methyl Ester

Functional and Analytical Comparisons

Key Observations :

- Aromatic vs. Aliphatic Esters: The o-propylphenyl group in this compound increases its molecular rigidity and UV detectability compared to aliphatic esters like methyl nonanoate .

- Degradation Markers: Both this compound and 7-(o-pentylphenyl)heptanoic acid are cyclization products in aged oils but differ in chain length, affecting their solubility and degradation rates .

- Sensory Roles: In coffee, this compound may contribute to complex flavor notes, whereas simpler esters like methyl nonanoate are associated with fruity aromas .

Q & A

Q. How is Methyl 9-(o-propylphenyl)nonanoate identified in complex mixtures?

Methodological Answer: The compound can be reliably identified using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) coupled with ultraviolet-induced visible luminescence (UVL) imaging . Key analytical parameters include:

Q. What synthetic routes are available for this compound?

Methodological Answer: The ester is synthesized via acid-catalyzed esterification of 9-(o-propylphenyl)nonanoic acid with methanol. Key steps include:

- Reagent ratio: 1:1.2 molar ratio of acid to methanol.

- Catalyst: Concentrated sulfuric acid (0.5–1% v/v) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the ester .

Advanced Research Questions

Q. How does this compound serve as a biomarker in historical material analysis?

Methodological Answer: This compound is a unique marker for boiled tung oil in archaeological conservation studies. Its absence in raw tung oil and presence in heat-treated samples (e.g., ship sealants or iron relic coatings) indicates historical processing techniques. Py-GC/MS analysis of reference materials confirms its specificity to thermally modified oils .

Q. What are the challenges in quantifying this compound in biological matrices?

Methodological Answer: Challenges include:

- Matrix interference: Co-eluting lipids in plant or tissue extracts require solid-phase extraction (SPE) cleanup (C18 cartridges, methanol elution) .

- Sensitivity: Low abundance in biological samples necessitates high-resolution mass spectrometry (HRMS) with a limit of detection (LOD) ≤ 0.1 ng/μL.

- Validation: Use deuterated internal standards (e.g., d4-labeled analogs) for quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.